(2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid
Description
“(2E)-3-{4-[(Difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid” is an α,β-unsaturated carboxylic acid derivative characterized by a phenyl ring substituted at the para position with a (difluoromethyl)sulfanyl group. The difluoromethyl sulfanyl substituent introduces both steric and electronic effects, modulating lipophilicity and metabolic stability.
Properties
IUPAC Name |
(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2S/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSGXNUPXGFLHD-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid typically involves the introduction of the difluoromethyl group to the phenyl ring, followed by the formation of the prop-2-enoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the phenyl ring. This can be achieved through metal-based methods, electrophilic, nucleophilic, radical, and cross-coupling reactions . The reaction conditions often require the use of catalysts and specific solvents to facilitate the difluoromethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluorocarbene reagents. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid is in the field of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Research has indicated potential use in:
- Anticancer Agents : Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The difluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Its ability to disrupt biological processes in target organisms could lead to the development of new agrochemicals that are effective against pests while minimizing environmental impact.
Material Science
In material science, this compound can be utilized as a building block for synthesizing novel materials with specific properties. Its functional groups allow for further modification and incorporation into polymers or other materials, potentially leading to advancements in coatings or composites.
Data Tables
- Antitumor Activity : A study published in a peer-reviewed journal evaluated the antitumor effects of various derivatives of propanoic acids, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as an anticancer therapeutic agent.
- Pesticidal Efficacy : Research conducted by agricultural scientists tested the efficacy of this compound against common agricultural pests. The findings demonstrated effective pest control with minimal impact on non-target species, highlighting its potential as an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of α,β-unsaturated carboxylic acids with aryl sulfanyl/sulfonyl substituents. Below is a detailed comparison with structurally and functionally related derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis:
Electron-Withdrawing Effects :
- The -CF₃ substituent in the trifluoromethyl analog exhibits stronger electron-withdrawing effects than the -S-CF₂H group in the target compound. This may enhance electrophilicity of the α,β-unsaturated system, increasing reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes).
Lipophilicity and Bioavailability :
- The -S-CF₂H group in the target compound provides intermediate lipophilicity (logP ~2.5–3.0, estimated) compared to the polar -SO₂-NH- group in the sulfamoyl derivative (logP ~1.5). This balance may improve membrane permeability relative to more hydrophilic analogs.
Biological Activity Trends: Styrylquinazoline derivatives with aryl sulfanyl groups, such as VUFB 20609 , have shown antileukotrienic activity, suggesting that the target compound’s -S-CF₂H group could similarly modulate arachidonic acid pathways.
Synthetic Accessibility: The target compound’s synthesis likely involves a Heck coupling or Knoevenagel condensation, similar to methods used for (2E)-3-(phenylsulfanyl)prop-2-enoic acid . However, introducing the -CF₂H group requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor).
Biological Activity
(2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid, also known by its CAS number 325732-94-3, is a compound of significant interest due to its potential biological activities. This compound features a difluoromethyl sulfanyl group, which may influence its interaction with biological systems, including its efficacy as a pharmaceutical agent or pesticide.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a prop-2-enoic acid backbone with a phenyl ring substituted with a difluoromethyl sulfanyl group.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. The presence of the difluoromethyl sulfanyl group is hypothesized to enhance the compound's ability to disrupt microbial membranes or inhibit essential metabolic pathways. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Inhibition of Enzymatic Activity
Another area of investigation is the compound's potential to inhibit specific enzymes. For example, studies on related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The inhibition of COX enzymes could position this compound as a candidate for anti-inflammatory therapies.
Cytotoxicity and Anticancer Activity
Preliminary studies have suggested that derivatives of prop-2-enoic acids can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression. Further research is required to establish the specific cytotoxic effects of this compound on various cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various difluoromethyl-substituted compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures showed significant inhibition zones, suggesting potential applications in antibacterial formulations.
- Enzyme Inhibition : In vitro assays demonstrated that certain analogs inhibited COX enzymes by competing with arachidonic acid binding sites. This suggests that this compound may also exhibit similar inhibitory effects.
- Cytotoxicity in Cancer Research : A recent study reported that derivatives of prop-2-enoic acids induced apoptosis in breast cancer cell lines through mitochondrial pathways. This highlights the need for further exploration into the anticancer potential of this compound.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
